

"in vitro efficacy of Methyl 2-amino-5propylthiophene-3-carboxylate derivatives"

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Compound of Interest

Compound Name:

Methyl 2-amino-5propylthiophene-3-carboxylate

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In Vitro Efficacy of 2-Aminothiophene Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of various 2-aminothiophene derivatives, with a focus on analogs structurally related to **Methyl 2-amino-5-propylthiophene-3-carboxylate**. While specific comparative data on 5-propyl substituted derivatives are limited in the public domain, this document collates available data on similar 5-alkyl and other substituted 2-aminothiophene derivatives to offer insights into their potential as anticancer agents. The information presented herein is compiled from multiple scientific publications to facilitate the evaluation and selection of promising compounds for further research and development.

Comparative In Vitro Cytotoxicity of 2-Aminothiophene Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.



Compound ID/Name	5-Position Substituent	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Thiophene Carboxamide Derivative 2b	Not Specified	Нер3В	5.46	Doxorubicin	>100
Thiophene Carboxamide Derivative 2d	Not Specified	Нер3В	8.85	Doxorubicin	>100
Thiophene Carboxamide Derivative 2e	Not Specified	Нер3В	12.58	Doxorubicin	>100
Compound 2	Benzyl (fused thienopyrimidi ne)	MCF-7	0.013	Not Specified	Not Specified
Compound 3	Phenyl (fused thienopyrimidi ne)	MCF-7	Not Specified	Not Specified	Not Specified
5-Hexyl-2- amino-3- methylcarbox ylate thiophene	Hexyl	CEM (T- lymphoma)	mid- nanomolar	Not Specified	Not Specified
5-Heptyl-2- amino-3- methylcarbox ylate thiophene (3j)	Heptyl	CEM (T- lymphoma)	mid- nanomolar	Not Specified	Not Specified
5-Octyl-2- amino-3- methylcarbox ylate thiophene	Octyl	CEM (T- lymphoma)	mid- nanomolar	Not Specified	Not Specified







5-Nonyl-2amino-3methylcarbox Nonyl
ylate
thiophene

CEM (T- mid- Not Specified Not

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments commonly used in the evaluation of 2-aminothiophene derivatives.

Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

A common method for synthesizing 2-aminothiophene derivatives is the Gewald reaction. A synthesis for a structurally similar compound, Methyl 2-amino-5-methylthiophene-3-carboxylate, is described as follows[1]:

- Reaction Setup: Elemental sulfur is dissolved in dimethylformamide (DMF).
- Addition of Reagents: Methyl cyanoacetate and a basic catalyst, such as morpholine, are added sequentially to the sulfur solution.
- Aldehyde Addition: Propionaldehyde (to yield a 5-ethyl derivative) or another appropriate aldehyde is added to the reaction mixture. For a 5-propyl derivative, butyraldehyde would be used.
- Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 50°C) overnight.
- Workup: After cooling, the reaction mixture is diluted with water and extracted with an
 organic solvent like ethyl acetate.



Purification: The combined organic layers are washed, dried, and the solvent is evaporated.
 The crude product is then purified by column chromatography to yield the desired 2-amino-5-alkylthiophene-3-carboxylate.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[2]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminothiophene derivatives) for a specified duration (e.g., 48 or 72 hours).[2]
- MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[3]
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

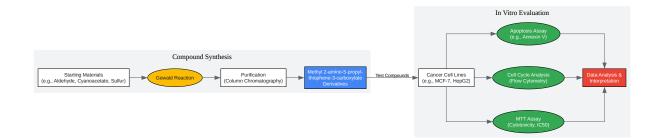
- Cell Treatment: Cells are treated with the test compounds for a specific time.
- Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).



- Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
- Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[4]

Visualizing a Potential Mechanism of Action

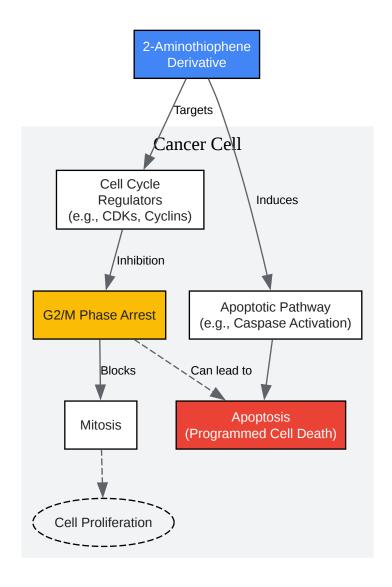
The following diagrams illustrate a generalized experimental workflow for evaluating the in vitro efficacy of novel compounds and a potential signaling pathway affected by 2-aminothiophene derivatives, leading to cancer cell death.



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Caption: Experimental workflow for synthesis and in vitro evaluation.





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Caption: Potential mechanism: cell cycle arrest and apoptosis induction.

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